molecular formula C27H26ClN3O B2679286 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol CAS No. 622792-29-4

7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol

Cat. No.: B2679286
CAS No.: 622792-29-4
M. Wt: 443.98
InChI Key: OOEAPXRETVROJS-UHFFFAOYSA-N
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Description

7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is a synthetic compound featuring a 5-chloroquinolin-8-ol core modified with a substituted methanamine group. The structure includes a pyridine ring and a 4-benzylpiperidine moiety, which are critical for its pharmacological interactions. This suggests that the compound’s design leverages the 8-hydroxyquinoline scaffold’s metal-chelating properties and the substituted aromatic/heterocyclic groups for targeted cytotoxicity.

Properties

IUPAC Name

7-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-5-chloroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O/c28-23-18-22(27(32)25-21(23)9-6-14-30-25)26(24-10-4-5-13-29-24)31-15-11-20(12-16-31)17-19-7-2-1-3-8-19/h1-10,13-14,18,20,26,32H,11-12,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEAPXRETVROJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol, their structural features, and biological activities based on the provided evidence:

Compound Name Substituent(s) Cytotoxic Activity (Colo320) Selectivity (MRC-5) Key Findings
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol Indole-methyl High potency No toxicity Most potent in series; selective against resistant cancer cells.
7-((1H-indol-3-yl)(phenyl)methyl)-5-chloroquinolin-8-ol (14) Indole-phenyl-methyl Moderate Not reported Synthesized via modified Mannich reaction; structural complexity reduces activity.
7-((7-azaindole-3-yl)methyl)-5-chloroquinolin-8-ol (17) 7-azaindole-methyl Moderate Not reported Azaindole substitution alters electronic properties, impacting efficacy.
7-((4-aminopiperidin-1-yl)methyl)-5-chloroquinolin-8-ol trihydrochloride (51) 4-aminopiperidine-methyl Sub-micromolar inhibition Not reported Kir7.1 potassium channel blocker; demonstrates scaffold versatility.
2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (13) Pyrrolidine-methyl + isopropylbenzyl Not tested Not reported Focus on survivin inhibition; structural divergence limits direct comparison.

Key Observations:

Replacement of indole with 7-azaindole (compound 17) reduces activity, likely due to altered electron distribution or steric hindrance . The 4-aminopiperidine analog (compound 51) shows sub-micromolar inhibition of Kir7.1 channels, highlighting the scaffold’s adaptability to non-oncological targets .

In contrast, compounds with bulkier substituents (e.g., phenyl-indole-methyl in compound 14) show reduced potency, suggesting steric effects may compromise target engagement .

Synthetic Flexibility :

  • The Mannich reaction is a common synthetic route for these compounds, enabling modular substitution of the methanamine group with diverse heterocycles (e.g., indole, azaindole, piperidine) .

Biological Activity

The compound 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN3OC_{25}H_{26}ClN_3O, indicating the presence of a quinoline moiety, which is known for its diverse pharmacological properties. The structure includes a benzylpiperidine and a pyridine group, contributing to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating Alzheimer's disease. For instance, studies have indicated that derivatives with similar structures exhibit significant AChE inhibition with IC50 values around 5.90 μM .
  • Sigma Receptor Affinity : Research on related benzylpiperidine compounds revealed high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in various neurological processes. The compound's affinity for these receptors may contribute to its neuroprotective effects .
  • Antioxidant Activity : Compounds with quinoline structures often exhibit antioxidant properties, which can protect neuronal cells from oxidative stress, a common feature in neurodegenerative diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Assessed IC50 Value (μM) Reference
AChE Inhibition5.90
BuChE Inhibition6.76
Sigma1 Receptor Binding3.90

Case Studies

  • Alzheimer's Disease Models : In a study focusing on Alzheimer's disease models, derivatives similar to this compound were found to significantly reduce cognitive decline in animal models by inhibiting cholinesterases and enhancing cholinergic transmission .
  • Neuroprotection Studies : Another investigation assessed the neuroprotective effects of compounds with similar structures against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

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